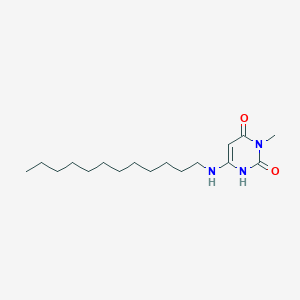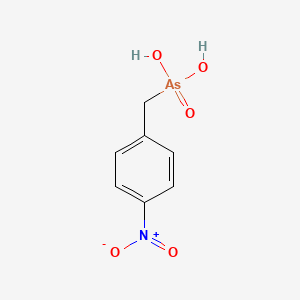
4-(Hydroxy(oxido)amino)benzylarsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxy(oxido)amino)benzylarsonic acid is an organoarsenic compound with the molecular formula C₇H₈AsNO₅ This compound contains a benzene ring substituted with a hydroxy(oxido)amino group and an arsonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy(oxido)amino)benzylarsonic acid typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron filings and hydrochloric acid.
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is coupled with an arsonic acid derivative to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxy(oxido)amino)benzylarsonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the arsonic acid group to an arsonous acid group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of arsonic acid oxides.
Reduction: Formation of arsonous acid derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
4-(Hydroxy(oxido)amino)benzylarsonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxy(oxido)amino)benzylarsonic acid involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It may also interfere with DNA synthesis and repair mechanisms, leading to cell death. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the arsonic acid group.
4-Nitrobenzoic acid: Contains a nitro group instead of the hydroxy(oxido)amino group.
Benzylarsonic acid: Lacks the hydroxy(oxido)amino group.
Uniqueness
4-(Hydroxy(oxido)amino)benzylarsonic acid is unique due to the presence of both the hydroxy(oxido)amino group and the arsonic acid group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
80395-52-4 |
|---|---|
Fórmula molecular |
C7H8AsNO5 |
Peso molecular |
261.06 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methylarsonic acid |
InChI |
InChI=1S/C7H8AsNO5/c10-8(11,12)5-6-1-3-7(4-2-6)9(13)14/h1-4H,5H2,(H2,10,11,12) |
Clave InChI |
SPVFQMYEUKTCJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C[As](=O)(O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


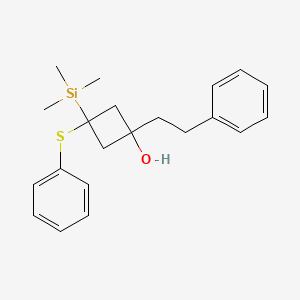

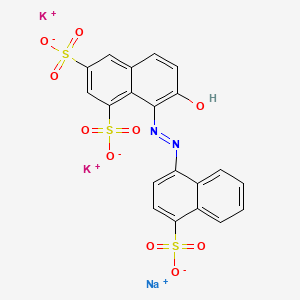
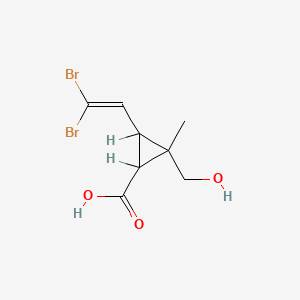

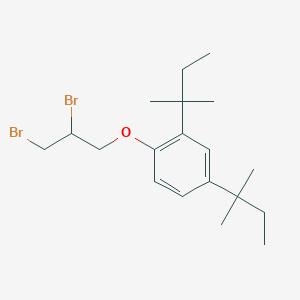
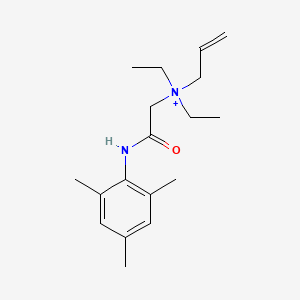
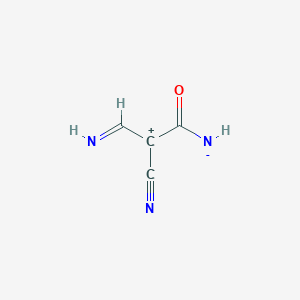
![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
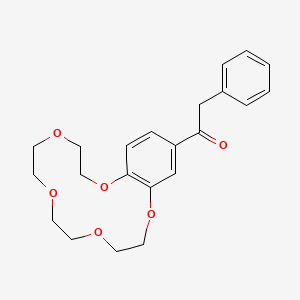
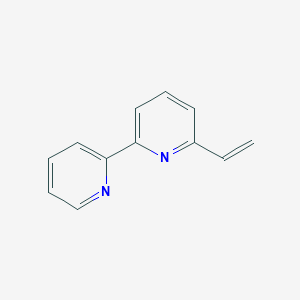
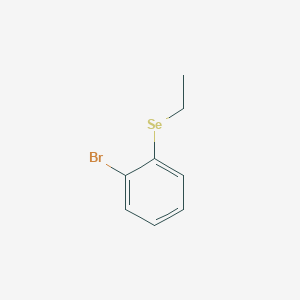
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)
